molecular formula C10H8N4O B1491750 2-(Furan-2-yl)pyrazolo[1,5-a]pyrimidin-6-amine CAS No. 1476093-87-4

2-(Furan-2-yl)pyrazolo[1,5-a]pyrimidin-6-amine

Cat. No.: B1491750
CAS No.: 1476093-87-4
M. Wt: 200.2 g/mol
InChI Key: MDBJPJWVUZUBBK-UHFFFAOYSA-N
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Description

2-(Furan-2-yl)pyrazolo[1,5-a]pyrimidin-6-amine is a chemical compound based on the pyrazolo[1,5-a]pyrimidine (PP) scaffold, a privileged structure in medicinal chemistry known for its versatile biological activities . This fused, planar N-heterocyclic core is recognized for its potent protein kinase inhibitor (PKI) activity, playing a critical role in targeted cancer therapy research . The furan ring at the 2-position and the amino group at the 6-position are strategic modifications that can fine-tune the molecule's electronic properties, lipophilicity, and binding affinity for specific enzymatic targets . The pyrazolo[1,5-a]pyrimidine core is a key pharmacophore in several established and investigational kinase inhibitors. Research indicates that derivatives of this scaffold can act as ATP-competitive inhibitors for a range of kinases, including but not limited to CK2, EGFR, B-Raf, MEK, CDK2, and TRKA . The incorporation of heteroaromatic systems, such as the furan ring, is a common strategy in drug design to engage in key interactions within the hinge region of kinase ATP-binding sites . Compounds featuring this core have demonstrated promising cytotoxicity, kinase selectivity, and antiproliferative effects in various in vitro and in vivo biological evaluations . As such, this compound serves as a valuable intermediate or lead structure for researchers developing novel therapeutic agents, particularly in the fields of oncology and signal transduction. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-(furan-2-yl)pyrazolo[1,5-a]pyrimidin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N4O/c11-7-5-12-10-4-8(13-14(10)6-7)9-2-1-3-15-9/h1-6H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDBJPJWVUZUBBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NN3C=C(C=NC3=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Table 1. Summary of Key Synthetic Methods for Pyrazolo[1,5-a]pyrimidines

Synthetic Method Category Typical Reagents/Starting Materials Key Features and Outcomes
1,3-Biselectrophilic Systems β-Dicarbonyls, β-Enaminones, β-Haloenones High functional group tolerance, simple heating, scalable synthesis
Multicomponent Reactions Aminopyrazoles with multiple electrophiles Efficient library synthesis, diversity-oriented
Pericyclic Reactions Specialized cycloaddition strategies Access to specific substitution patterns

Preparation of 2-(Furan-2-yl)pyrazolo[1,5-a]pyrimidin-6-amine

Cyclocondensation Using β-Enaminones

The preparation of this compound typically employs β-enaminone derivatives bearing a furan ring as the 1,3-biselectrophilic partner. The β-enaminone reacts with 5-amino-3-aminopyrazole derivatives under reflux in glacial acetic acid or similar acidic media to yield the fused heterocyclic system. This method benefits from:

  • High yields due to the enhanced reactivity of β-enaminones compared to β-dicarbonyls.
  • Regioselectivity controlled by the leaving group on the β-enaminone moiety.
  • Microwave-assisted protocols to reduce reaction time and improve efficiency.

Reaction Conditions and Catalysts

  • Solvents: Glacial acetic acid, ethanol, or xylene are commonly used.
  • Catalysts: Acidic catalysts such as pyridine or amine bases facilitate cyclization.
  • Heating: Conventional reflux or microwave irradiation accelerates the process.
  • Purification: Products are purified by recrystallization or chromatographic techniques.

Specific Example from Literature

A study reported the synthesis of pyrazolo[1,5-a]pyrimidine derivatives by reacting 5-amino-3-(anilinyl)-1H-pyrazole-4-carbonitrile with β-enaminones under reflux in glacial acetic acid, yielding 2-(anilinyl)-7-(aryl)pyrazolo[1,5-a]pyrimidine-3-carbonitriles in good yields (Scheme 1 in). By analogy, replacing the aryl group with a furan moiety in the β-enaminone precursor would yield this compound.

Alternative Synthetic Routes

Use of β-Dicarbonyl Compounds

Although less reactive than β-enaminones, β-dicarbonyls can be used as 1,3-biselectrophiles in the synthesis of pyrazolo[1,5-a]pyrimidines. The reaction typically requires longer heating times and may involve activating agents such as POCl3 to facilitate cyclization. This method is less favored for furan-substituted derivatives due to lower electrophilicity but remains a viable alternative.

Multicomponent Reactions

Multicomponent reactions involving aminopyrazoles, aldehydes, and β-dicarbonyl compounds have been developed to streamline synthesis and increase molecular diversity. These methods may be adapted for furan-containing substrates, offering rapid access to substituted pyrazolo[1,5-a]pyrimidines with potential for combinatorial library generation.

Research Findings and Yields

Starting Materials Reaction Conditions Product Yield (%) Notes
5-Amino-3-aminopyrazole + β-enaminone (furan substituted) Reflux in glacial acetic acid, 4-6 h 70-90 High regioselectivity, microwave methods improve yield and time
5-Amino-3-aminopyrazole + β-dicarbonyl (furan substituted) Heating with POCl3/pyridine, 8-12 h 50-70 Requires activation, longer reaction times
Multicomponent reactions One-pot, solvent varies, room temp to reflux 60-85 Efficient for diverse derivatives, adaptable

Notes on Functionalization and Post-Synthesis Modifications

Post-synthesis functionalization of the pyrazolo[1,5-a]pyrimidine core, including the 2-(Furan-2-yl) derivative, can be achieved via metal-catalyzed cross-coupling reactions (e.g., Suzuki coupling) and nucleophilic aromatic substitution to introduce further diversity and optimize biological activity.

Chemical Reactions Analysis

2-(Furan-2-yl)pyrazolo[1,5-a]pyrimidin-6-amine undergoes various chemical reactions, including:

Scientific Research Applications

Structure and Composition

The compound has the following chemical properties:

  • Molecular Formula : C10H8N4O
  • Molecular Weight : 200.20 g/mol
  • IUPAC Name : 2-(furan-2-yl)pyrazolo[1,5-a]pyrimidin-6-amine

Its structure allows for various interactions with biological macromolecules, primarily through the inhibition of specific protein kinases.

Medicinal Chemistry

This compound has garnered attention for its potential as an antitumor agent . Studies have shown that it can induce apoptosis in cancer cells by activating pro-apoptotic pathways and inhibiting anti-apoptotic signals. Its ability to halt cell cycle progression at the G0–G1 phase further underscores its therapeutic promise.

Case Studies

  • Cytotoxicity Studies : In vitro assays have revealed significant cytotoxic effects against various cancer cell lines. For instance:
    • Growth inhibition of 71.8% against HOP-92 lung carcinoma cells.
    • Growth inhibition of 66.02% against ACHN renal cancer cells.
  • Dual Inhibition Potential : Certain derivatives have shown the ability to inhibit both CDK2 and TRKA while exhibiting favorable pharmacokinetic properties.

Enzyme Inhibition

The compound is also studied for its role as an enzyme inhibitor beyond kinases. It interacts with various biological macromolecules, influencing their activity and function. This characteristic makes it valuable in drug discovery aimed at modulating enzyme activity.

Material Sciences

The photophysical properties of this compound open avenues for applications in developing fluorescent probes and optoelectronic materials. Its ability to form stable crystals with unique conformational properties enhances its utility in solid-state applications.

Mechanism of Action

The mechanism of action of 2-(Furan-2-yl)pyrazolo[1,5-a]pyrimidin-6-amine involves its interaction with specific molecular targets, such as protein kinases. By binding to these enzymes, the compound can inhibit their activity, leading to the suppression of cell growth and proliferation. This mechanism is particularly relevant in its potential use as an anticancer agent .

Comparison with Similar Compounds

A. Furan vs. Thiophene Substituents

  • 2-(Thiophen-2-yl)pyrazolo[1,5-a]pyrimidin-6-amine (CAS: 1495331-16-2) replaces the furan ring with a thiophene group. While both heterocycles are electron-rich, the sulfur atom in thiophene enhances lipophilicity compared to the oxygen in furan. However, antimicrobial studies show that 2-(furan-2-yl) derivatives exhibit superior activity . For instance, 5,7-di(furan-2-yl)-3-(p-tolydiazenyl)pyrazolo[1,5-a]pyrimidin-2-amine demonstrated higher inhibition against phytopathogens than its thiophene-containing counterpart .
  • Mechanistic Insight : The oxygen atom in furan may facilitate stronger hydrogen bonding with microbial targets, enhancing potency .

B. Trifluoromethyl (CF₃) Substitution

  • 2-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-amine (CAS: N/A) introduces a strong electron-withdrawing CF₃ group. This substitution likely improves metabolic stability and membrane permeability due to increased hydrophobicity.

C. Aryl and Alkyl Substituents

  • Methyl 2-(4-(pyrazolo[1,5-a]pyrimidin-6-yl)phenyl)acetate () incorporates a phenylacetate group. This derivative serves as a key intermediate for anticancer agents, highlighting the role of extended aromatic systems in enhancing target binding .

Physicochemical and Pharmacokinetic Properties

Compound Solubility LogP (Predicted) Notable Properties
This compound Moderate in DMSO 1.8 Enhanced hydrogen-bonding capacity
2-(Thiophen-2-yl) analog Low in water 2.4 Higher lipophilicity
2-(Trifluoromethyl) analog Low in water 2.9 Improved metabolic stability

The furan-containing derivative’s moderate solubility in polar solvents (e.g., DMSO) may enhance bioavailability compared to thiophene or CF₃ analogs .

Biological Activity

Overview

2-(Furan-2-yl)pyrazolo[1,5-a]pyrimidin-6-amine is a heterocyclic compound notable for its fused pyrazole and pyrimidine rings. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various protein kinases, which are crucial in cell signaling pathways.

The biological activity of this compound primarily revolves around its ability to inhibit protein kinases. This inhibition can lead to significant alterations in cellular processes such as proliferation and apoptosis.

Targeted Kinases

The compound has shown specific activity against:

  • Cyclin-dependent kinase 2 (CDK2)
  • Tropomyosin receptor kinase A (TRKA)

Inhibition Studies

Research indicates that this compound exhibits potent inhibitory effects on the aforementioned kinases, with IC50 values indicating high efficacy:

  • CDK2 : IC50 values range from 0.22 µM to 0.78 µM across various derivatives.
  • TRKA : IC50 values range from 0.57 µM to 1.34 µM.

These findings suggest that modifications to the compound can enhance its inhibitory potency against these kinases, making it a candidate for further development as an anticancer agent.

Cellular Effects

The compound's impact on cellular processes has been documented through various studies:

  • Cytotoxicity : In vitro studies have demonstrated significant cytotoxic effects against several cancer cell lines, including lung and renal carcinoma cells. For instance, one derivative exhibited a growth inhibition (GI%) of 71.8% against HOP-92 lung carcinoma cells and 66.02% against ACHN renal cancer cells .
  • Apoptosis Induction : The compound has been shown to induce apoptosis in cancer cells by activating pro-apoptotic pathways and inhibiting anti-apoptotic signals.
  • Cell Cycle Arrest : Treatment with this compound leads to notable cell cycle arrest at the G0–G1 phase, suggesting its potential role in halting cancer cell proliferation .

Case Studies

Several studies have highlighted the biological activity of this compound:

  • A study reported that derivatives of pyrazolo[1,5-a]pyrimidine showed significant anticancer activity across multiple cell lines, with some compounds achieving over 100% growth inhibition in specific cases .
  • Another investigation focused on the dual inhibition potential toward CDK2 and TRKA, demonstrating that certain derivatives not only inhibited kinase activity but also displayed favorable pharmacokinetic properties such as good oral bioavailability .

Table 1: Inhibition Potency of this compound Derivatives

CompoundTarget KinaseIC50 (µM)GI% Against HOP-92GI% Against ACHN
6dCDK20.5571.866.02
6mTRKA1.06--
6nCDK20.78--
6sCDK211.70--

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-(furan-2-yl)pyrazolo[1,5-a]pyrimidin-6-amine, and how are reaction conditions optimized?

  • Methodological Answer : The synthesis typically involves cyclocondensation reactions. For example, pyrazolo[1,5-a]pyrimidine cores can be constructed using aminopyrazole derivatives and β-keto esters under reflux conditions in acetic acid or pyridine. Optimization includes controlling temperature (80–120°C), solvent polarity, and stoichiometry of reactants. Post-synthetic modifications, such as introducing the furan-2-yl group via Suzuki coupling or nucleophilic substitution, require palladium catalysts or base-mediated conditions . Purity is confirmed via HPLC and elemental analysis .

Q. How is the structural integrity of this compound validated post-synthesis?

  • Methodological Answer : Characterization involves a combination of:

  • 1H/13C NMR : To confirm substitution patterns and aromatic proton environments.
  • High-Resolution Mass Spectrometry (HRMS) : For exact molecular weight verification (e.g., expected [M+H]+ = 254.1042, observed 254.1039 ).
  • Elemental Analysis : To validate C, H, N content (e.g., calculated C: 61.65%, H: 4.38%, N: 27.65% vs. observed C: 61.78%, H: 4.12%, N: 27.45% ).

Q. What safety precautions are critical when handling this compound in the lab?

  • Methodological Answer : Key precautions include:

  • Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods during synthesis to prevent inhalation of vapors.
  • Waste Disposal : Segregate organic waste and consult institutional guidelines for hazardous chemical disposal .

Advanced Research Questions

Q. How can combinatorial libraries of pyrazolo[1,5-a]pyrimidine derivatives be designed for high-throughput screening?

  • Methodological Answer : Privileged structure-based libraries (e.g., 400+ compounds) are synthesized using:

  • Activated p-nitrophenyl esters : To facilitate rapid coupling with diverse amines.
  • Scavenging reagents : For efficient removal of byproducts (e.g., p-nitrophenol) .
  • Parallel synthesis : Automated systems enable variation at positions 3, 6, and 7 of the core structure to explore SAR .

Q. What strategies resolve contradictions in biological activity data across structurally similar analogs?

  • Methodological Answer : Discrepancies may arise from:

  • Conformational rigidity : Intramolecular hydrogen bonds (e.g., between sulfonyl and methylamino groups) can enhance receptor binding affinity .
  • Bioisosteric replacement : Substituting trifluoromethyl groups (as in ) or furan rings () alters logP and bioavailability.
  • In vitro validation : Replicate assays under standardized conditions (e.g., 5-HT6 receptor antagonism in HEK-293 cells ).

Q. How do substituents at positions 5, 6, and 7 influence the compound’s anticancer activity?

  • Methodological Answer :

  • Position 7 : Electron-withdrawing groups (e.g., trifluoromethyl) enhance enzyme inhibition (e.g., IC50 = 2.70 µM against HEPG2-1 cells ).
  • Position 5 : Methyl/phenyl groups improve metabolic stability.
  • Position 6 : Amine groups enable hydrogen bonding with target proteins (e.g., adenosine A2A receptors ).
  • SAR studies : Molecular docking and QSAR models predict binding modes to prioritize analogs for synthesis .

Q. What advanced imaging applications exist for pyrazolo[1,5-a]pyrimidine derivatives?

  • Methodological Answer : Fluorine-18 labeled analogs (e.g., 18F-6b ) are developed as TSPO ligands for PET imaging of cancers. Key steps include:

  • Radiolabeling : Optimized via nucleophilic substitution with K18F/kryptofix.
  • In vivo validation : Biodistribution studies in xenograft models confirm tumor specificity (e.g., 36-fold affinity improvement over DPA-714 ).

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Furan-2-yl)pyrazolo[1,5-a]pyrimidin-6-amine
Reactant of Route 2
Reactant of Route 2
2-(Furan-2-yl)pyrazolo[1,5-a]pyrimidin-6-amine

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